molecular formula C₁₄H₁₄N₄O B1145205 N2-Methyl-4'-OH-PhIP CAS No. 934976-48-4

N2-Methyl-4'-OH-PhIP

Cat. No.: B1145205
CAS No.: 934976-48-4
M. Wt: 254.29
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methyl-4'-OH-PhIP, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₄N₄O and its molecular weight is 254.29. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Studies

N2-Methyl-4'-OH-PhIP has been instrumental in studying metabolic pathways related to the bioactivation and detoxification processes of various compounds. Its structure allows researchers to investigate how it interacts with enzymes involved in these pathways, providing insights into its metabolic fate in biological systems. This understanding is crucial for assessing the compound's safety and potential health risks associated with exposure.

Cancer Research

The compound is particularly noteworthy for its implications in cancer research. This compound is a derivative of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a known carcinogen found in cooked meats. Studies have shown that this compound can form DNA adducts, which are critical events in the initiation of cancer. Researchers are investigating the mechanisms by which this compound contributes to carcinogenesis, focusing on:

  • DNA Damage : The ability of this compound to form adducts with DNA, leading to mutations.
  • Cellular Response : How cells respond to DNA damage caused by this compound, including activation of repair mechanisms or apoptosis.

These investigations are vital for understanding the risks associated with dietary exposure to PhIP and its derivatives.

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications due to its unique chemical properties. Some studies are exploring its potential as a lead compound for developing drugs targeting specific pathways involved in cancer progression or other diseases. The following areas are under investigation:

  • Antioxidant Properties : The compound's ability to scavenge free radicals may offer protective effects against oxidative stress-related diseases.
  • Targeting Specific Tumor Types : Research is ongoing into how modifications of this compound could enhance its selectivity and efficacy against certain types of tumors.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Metabolic PathwaysDemonstrated involvement in bioactivation processes; aids in understanding detoxification pathways.
Cancer MechanismsIdentified formation of DNA adducts; linked to mutagenic potential associated with carcinogenesis.
Therapeutic ApplicationsExplored antioxidant properties; potential for drug development targeting cancer pathways.

Q & A

Basic Research Questions

Q. What are the structural characteristics of N2-Methyl-4'-OH-PhIP, and how is it distinguished from related metabolites like N-OH-PhIP?

  • Methodological Answer : Structural identification relies on spectroscopic techniques (e.g., NMR, mass spectrometry) to differentiate substituents. For example, the hydroxyl group at the 4' position and methyl group at the N2 position are key identifiers. Comparative analysis with N-OH-PhIP (CAS 124489-20-9) reveals distinct mass-to-charge ratios (e.g., molecular weight 240.261 g/mol for N-OH-PhIP vs. 225.25 g/mol for PhIP) .

Q. What experimental models are commonly used to evaluate the neurotoxic potential of this compound?

  • Methodological Answer : Primary midbrain neuronal cultures are widely employed to assess dopaminergic toxicity. Immunocytochemistry with anti-TH (tyrosine hydroxylase) and anti-MAP2 antibodies quantifies neuronal loss (e.g., 37% reduction in TH+ neurons at 1 μM PhIP vs. controls) . Dose-response studies (0.1–10 μM) and neurite length analysis (e.g., 694 neurites analyzed per condition) are critical for validating selective toxicity .

Q. How does this compound differ mechanistically from genotoxic metabolites like N-OH-PhIP?

  • Methodological Answer : N-OH-PhIP forms reactive nitrenium ions that bind DNA/proteins, driving genotoxicity and neurotoxicity. In contrast, 4'-OH-PhIP lacks genotoxic activity, as shown by DNA-adduct assays and neuronal viability studies (no TH+ neuron loss at 1 μM) . Structural analysis (e.g., hydroxylation site) and Ames tests can clarify metabolic pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data between this compound and its metabolites?

  • Methodological Answer :

  • Comparative dose-response studies : Test equimolar concentrations (e.g., 0.1–10 μM) across metabolites to identify toxicity thresholds .
  • Mechanistic profiling : Use genotoxicity assays (e.g., comet assays for DNA damage) and proteomic analysis to differentiate pathways. For example, N-OH-PhIP’s nitrenium ion formation correlates with dopaminergic cell loss, while 4'-OH-PhIP’s lack of genotoxicity explains its inertness .
  • Model validation : Replicate findings in in vivo models (e.g., rodent midbrain) to confirm in vitro selectivity .

Q. What frameworks (e.g., PICOT) guide robust experimental design for studying metabolite-specific neurotoxicity?

  • Methodological Answer :

  • PICOT Framework :
  • Population : Primary murine dopaminergic neurons.
  • Intervention : Exposure to this compound, N-OH-PhIP, and 4'-OH-PhIP (1–10 μM).
  • Comparison : Vehicle controls and PhIP-treated neurons.
  • Outcome : TH+ neuron density, neurite length, and apoptosis markers (caspase-3).
  • Time : 24–72 hr exposure .
  • Data Triangulation : Combine immunocytochemistry, HPLC metabolite quantification, and transcriptomics (e.g., CYP1A2 expression) to validate mechanisms .

Q. How should researchers address ethical and reproducibility challenges in neurotoxicity studies?

  • Methodological Answer :

  • Ethical compliance : Adhere to institutional guidelines for in vitro models (e.g., minimizing animal-derived cultures via iPSC-derived neurons) .
  • Reprodubility safeguards :
  • Blinded analysis : Use automated cell counters to quantify TH+ neurons, reducing observer bias .
  • Open protocols : Share detailed methods (e.g., FeCl₃/NaOH preparation for pH-stable solutions) to standardize conditions .

Properties

CAS No.

934976-48-4

Molecular Formula

C₁₄H₁₄N₄O

Molecular Weight

254.29

Synonyms

N,​1-​Dimethyl-​6-​phenyl-1H-​Imidazo[4,​5-​b]​pyridin-​2-​amine; 

Origin of Product

United States

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